molecular formula C23H22ClN B13434420 N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride

N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride

Cat. No.: B13434420
M. Wt: 350.9 g/mol
InChI Key: ZAUPVKKXCANPCB-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride is a synthetic compound that belongs to the class of organic chemicals known as amines. This compound is characterized by the presence of a naphthalene ring system and a methyl group attached to the nitrogen atom. It is often used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives and methylamine.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and purity. The use of advanced purification techniques is essential to obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenemethanamine derivatives.

Scientific Research Applications

N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of cellular processes and molecular interactions.

    Medicine: Investigated for potential therapeutic effects and as a tool in pharmacological research.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine: Lacks the deuterium atoms.

    N-(1-Naphthalenylmethyl)-1-naphthalenemethanamine: Lacks the methyl group on the nitrogen atom.

Uniqueness

N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride is unique due to the presence of deuterium atoms, which can influence its chemical properties and interactions. This makes it particularly valuable in research applications where isotopic labeling is important.

Properties

Molecular Formula

C23H22ClN

Molecular Weight

350.9 g/mol

IUPAC Name

1,1,1-trideuterio-N,N-bis(naphthalen-1-ylmethyl)methanamine;hydrochloride

InChI

InChI=1S/C23H21N.ClH/c1-24(16-20-12-6-10-18-8-2-4-14-22(18)20)17-21-13-7-11-19-9-3-5-15-23(19)21;/h2-15H,16-17H2,1H3;1H/i1D3;

InChI Key

ZAUPVKKXCANPCB-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=CC=CC2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43.Cl

Canonical SMILES

CN(CC1=CC=CC2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43.Cl

Origin of Product

United States

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